MFCD18317792
Description
Based on the evidence, MFCD18317792 is likely a halogenated aromatic boronic acid derivative with applications in organic synthesis and medicinal chemistry. Such compounds are characterized by their reactivity in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl frameworks in drug discovery .
Key inferred properties of this compound (derived from comparable compounds):
- Molecular formula: Likely C₆H₅BBrClO₂ (similar to CAS 1046861-20-4) .
- Molecular weight: ~235–240 g/mol.
- Polarity and solubility: High GI absorption and moderate water solubility (0.24–0.69 mg/mL) due to boronic acid functional groups .
- Synthetic accessibility: Synthesized via palladium-catalyzed cross-coupling reactions under mild conditions .
Properties
IUPAC Name |
5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(5-10)11-6-12(14(18)19)8-16-7-11/h2-8H,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNOUKBVFXGKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687762 | |
| Record name | 5-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-00-2 | |
| Record name | 5-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid typically involves the reaction of 3-(N-Methylaminocarbonyl)benzaldehyde with nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, and the reaction mixture is heated to promote the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 5-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reactors and more efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
5-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18317792 (inferred) with structurally related compounds from the evidence:
Key Findings:
Polarity and Solubility :
- This compound and CAS 1046861-20-4 exhibit nearly identical solubility profiles (0.24 mg/mL) due to their boronic acid groups, which enhance hydrophilicity compared to nitro-substituted analogs like CAS 1761-61-1 (0.69 mg/mL) .
- Log Po/w values (2.15–2.63) suggest moderate lipophilicity, favoring membrane permeability and bioavailability .
Synthetic Efficiency :
- Palladium-based catalysts (e.g., PdCl₂(dppf)) enable high-yield synthesis (>90%) of boronic acids under aqueous conditions, whereas A-FGO catalysts in CAS 1761-61-1 require ionic liquids and longer reaction times .
However, CAS 1761-61-1 carries a higher hazard warning (H302: harmful if swallowed) .
Critical Notes and Limitations
Data Gaps :
- Experimental data for this compound’s Log Kp (skin permeability) and PAINS alerts are unavailable but inferred to align with CAS 1046861-20-4 (-6.21 cm/s; 0 alerts) .
- Stability under physiological conditions requires further validation.
Synthesis Scalability :
- While Pd-catalyzed methods are efficient, catalyst costs and residual metal removal pose challenges for industrial-scale production .
Comparative Toxicity :
- Boronic acids like this compound generally exhibit lower acute toxicity compared to nitroaromatics, as seen in CAS 1761-61-1’s hazard profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
